![molecular formula C8H5BrS B1329661 2-Bromobenzo[b]thiophène CAS No. 5394-13-8](/img/structure/B1329661.png)
2-Bromobenzo[b]thiophène
Vue d'ensemble
Description
2-Bromobenzo[B]thiophene is a chemical compound with the empirical formula C8H5BrS and a molecular weight of 213.09 . It is a solid substance with a melting point of 37-43 °C .
Synthesis Analysis
The synthesis of 2-Bromobenzo[B]thiophene has been achieved through various methods. One approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions . Another method involves the Fiesselmann thiophene synthesis .Molecular Structure Analysis
The molecular structure of 2-Bromobenzo[B]thiophene is represented by the InChI code: 1S/C8H5BrS/c9-8-5-6-3-1-2-4-7 (6)10-8/h1-5H .Chemical Reactions Analysis
2-Bromobenzo[B]thiophene can undergo various chemical reactions. For instance, it can participate in the Suzuki-Miyaura reaction with phenylboronic acid or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .Physical And Chemical Properties Analysis
2-Bromobenzo[B]thiophene is a solid substance with a melting point of 37-43 °C . Its density is predicted to be 1.649±0.06 g/cm3 .Applications De Recherche Scientifique
Chimie Médicinale : Agents Anticancéreux
Le 2-Bromobenzo[b]thiophène sert d'intermédiaire clé dans la synthèse de composés présentant des propriétés anticancéreuses potentielles . Ses dérivés ont été étudiés pour leur capacité à inhiber la croissance et la prolifération tumorale. L'atome de brome dans le composé fournit un site réactif pour une fonctionnalisation supplémentaire, permettant aux chimistes de synthétiser une variété de molécules biologiquement actives.
Science des Matériaux : Semi-conducteurs Organiques
Dans le domaine de la science des matériaux, le this compound est utilisé pour l'avancement des semi-conducteurs organiques . Ces semi-conducteurs sont essentiels au développement de dispositifs électroniques flexibles, notamment les diodes électroluminescentes organiques (OLED) et les transistors à effet de champ organiques (OFET).
Synthèse Organique : Formation de Composés Hétérocycliques
Ce composé est instrumental dans la synthèse organique, en particulier dans la formation de composés hétérocycliques par des réactions comme la réaction de Gewald et la synthèse du thiophène de Paal-Knorr . Ces réactions sont essentielles pour créer des dérivés du thiophène qui sont répandus dans diverses industries chimiques.
Chimie Industrielle : Inhibiteurs de Corrosion
Les dérivés du this compound sont utilisés comme inhibiteurs de corrosion en chimie industrielle . Ils aident à protéger les métaux et les alliages contre les processus corrosifs, ce qui est crucial pour maintenir l'intégrité et la longévité des machines et des infrastructures industrielles.
Électronique : Développement de Dispositifs Électroniques
Les dérivés du composé sont importants dans l'industrie électronique, où ils sont utilisés dans le développement de dispositifs électroniques . Ils contribuent à la création de composants tels que les revêtements antistatiques et les couches conductrices dans les condensateurs, qui sont essentiels au fonctionnement de divers produits électroniques.
Pharmacologie : Développement de Médicaments
En pharmacologie, le this compound est une structure précieuse pour le développement de médicaments . Sa structure est un composant de plusieurs médicaments et est activement recherchée pour son potentiel thérapeutique dans le traitement d'une gamme de maladies, notamment les conditions anti-inflammatoires et antimicrobiennes.
Safety and Hazards
Orientations Futures
2-Bromobenzo[B]thiophene and its derivatives have diverse applications in medicinal chemistry and materials science. They are present in many natural products and play a vital role in the development of advanced compounds with a variety of biological effects . The development of novel and green methods for synthesizing such functional benzothiophene derivatives is highly desirable .
Mécanisme D'action
Target of Action
It’s known that brominated benzo[b]thiophenes are often used in the synthesis of various organic compounds, suggesting that their targets could be diverse depending on the specific context .
Mode of Action
It has been used in the stereoselective preparation of halogenated benzoxazines via enantioselective halocyclization of o-anilidostyrenes using chiral anion phase-transfer catalysts . This suggests that 2-Bromobenzo[B]thiophene may interact with its targets through halogen bonding or other types of chemical interactions.
Result of Action
Its use in the synthesis of various organic compounds suggests that it could have diverse effects depending on the specific context .
Action Environment
The action, efficacy, and stability of 2-Bromobenzo[B]thiophene can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . The presence of other chemicals, temperature, pH, and other factors could also potentially influence its action and efficacy.
Analyse Biochimique
Biochemical Properties
2-Bromobenzo[B]thiophene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 2-Bromobenzo[B]thiophene and cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules, including proteins and nucleic acids . These interactions can result in modifications to the structure and function of these biomolecules, potentially leading to altered cellular processes.
Cellular Effects
The effects of 2-Bromobenzo[B]thiophene on cellular processes are diverse and can vary depending on the cell type. In some cell lines, 2-Bromobenzo[B]thiophene has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This can lead to changes in gene expression and cellular metabolism. Additionally, 2-Bromobenzo[B]thiophene has been observed to induce oxidative stress in certain cell types, which can result in cellular damage and apoptosis .
Molecular Mechanism
At the molecular level, 2-Bromobenzo[B]thiophene exerts its effects through several mechanisms. One key mechanism involves the binding of 2-Bromobenzo[B]thiophene to specific enzymes, leading to either inhibition or activation of their activity . For example, the compound can inhibit the activity of certain kinases, which are critical for cell signaling and regulation. Additionally, 2-Bromobenzo[B]thiophene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromobenzo[B]thiophene can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term exposure to 2-Bromobenzo[B]thiophene has been shown to result in cumulative cellular damage, particularly in in vitro studies . In vivo studies have also indicated that prolonged exposure can lead to significant alterations in cellular function, including changes in metabolic activity and increased oxidative stress.
Dosage Effects in Animal Models
The effects of 2-Bromobenzo[B]thiophene in animal models are dose-dependent. At low doses, the compound may have minimal impact on cellular function, while higher doses can result in significant toxic effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable changes in cellular processes occur . At high doses, 2-Bromobenzo[B]thiophene can induce severe toxicity, including liver and kidney damage, as well as adverse effects on the nervous system .
Propriétés
IUPAC Name |
2-bromo-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFMYMXKTAVDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202227 | |
| Record name | Benzo(b)thiophene, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5394-13-8 | |
| Record name | Benzo(b)thiophene, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5394-13-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5394-13-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-BROMOBENZO[B]THIOPHENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo(b)thiophene, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromobenzo[b]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromobenzothiophene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGE4P62PNW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the reactivity of 2-Bromobenzo[B]thiophene with strong bases?
A1: Research indicates that 2-Bromobenzo[B]thiophene undergoes interesting reactions with potassium amide in liquid ammonia. Specifically, it has been observed that the bromine atom can migrate to the adjacent carbon atom. [] This suggests a mechanism involving the formation of a reactive intermediate, possibly a carbanion, which then undergoes rearrangement. Further investigation into this bromine migration could provide insights into the reactivity and potential synthetic applications of 2-Bromobenzo[B]thiophene and related compounds.
Q2: Is there evidence of intermolecular interactions during reactions of 2-Bromobenzo[B]thiophene with strong bases?
A2: Yes, studies suggest that intermolecular transbromination might occur during the reaction of 2-Bromobenzo[B]thiophene with potassium amide in liquid ammonia. [] This implies that the bromine atom transfer can happen not only within the same molecule but also between different molecules of 2-Bromobenzo[B]thiophene. Further research is needed to fully elucidate the mechanism and factors influencing this intermolecular transbromination.
Q3: What are the structural characteristics of 2-Bromobenzo[B]thiophene?
A3: While a full spectroscopic analysis is not available in the provided research, mass spectrometry data is available for 2-Bromobenzo[B]thiophene-3-carbaldehyde (a derivative of 2-Bromobenzo[B]thiophene) and 2-Bromo-3-(dibromomethyl)benzo[b]thiophene. [] This data helps to understand the fragmentation pattern of these molecules upon ionization, providing valuable information about their structure and bond strengths. More comprehensive spectroscopic studies including NMR and IR would be beneficial to fully characterize 2-Bromobenzo[B]thiophene.
Q4: How can 2-Bromobenzo[B]thiophene be used in synthesis?
A4: 2-Bromobenzo[B]thiophene acts as a valuable starting material in organic synthesis. One example highlights its use in synthesizing complex polycyclic structures. [] Specifically, it can be reacted with cinnamoyl chloride to produce (2-Bromobenzo[B]thiophen-3-yl)(α-styryl)keton, which can then undergo further reactions to create diverse heterocyclic compounds, including 3-Hydroxy-2H-naphtho[1,8-bc]thiophen-2-one. This example showcases the potential of 2-Bromobenzo[B]thiophene as a building block for synthesizing molecules with potential biological and material science applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

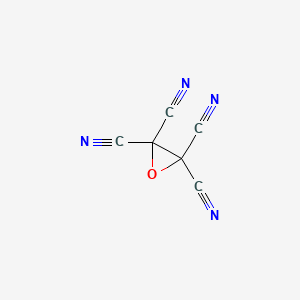
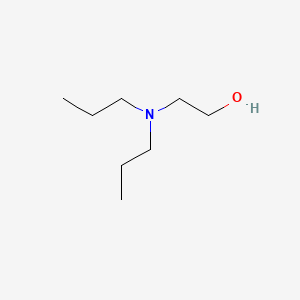

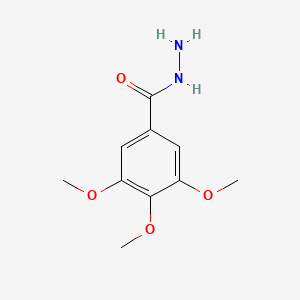


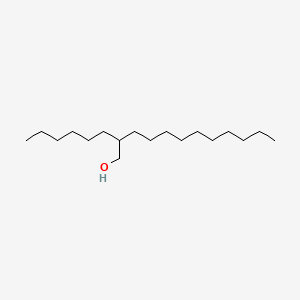


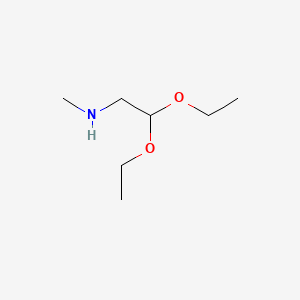
![[1,1'-Biphenyl]-3,3',5-triol](/img/structure/B1329598.png)


